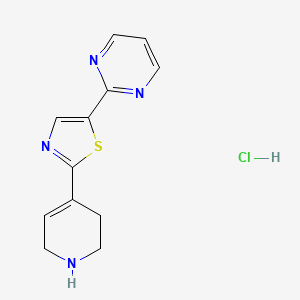
1-((4-Benzyl-4H-1,2,4-triazol-3-yl)methyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Benzyl-4H-1,2,4-triazol-3-yl)methyl)piperazine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group attached to the triazole ring and a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Benzyl-4H-1,2,4-triazol-3-yl)methyl)piperazine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
Attachment of the Benzyl Group: The benzyl group can be introduced by reacting the triazole intermediate with benzyl bromide or benzyl chloride under basic conditions.
Formation of the Piperazine Moiety: The final step involves the reaction of the benzyl-triazole intermediate with piperazine in the presence of a suitable base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
1-((4-Benzyl-4H-1,2,4-triazol-3-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or piperazine moieties can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of various substituted triazole derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound’s biological activities make it a candidate for drug development, particularly in the areas of antimicrobial and anticancer therapies.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-((4-Benzyl-4H-1,2,4-triazol-3-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
1-(4-Benzyl-1H-1,2,3-triazol-4-yl)methanol: This compound is similar in structure but contains a hydroxyl group instead of a piperazine moiety.
1-(4-Benzyl-1H-1,2,3-triazol-4-yl)ethanone: This compound has an ethanone group instead of a piperazine moiety.
特性
分子式 |
C14H19N5 |
|---|---|
分子量 |
257.33 g/mol |
IUPAC名 |
1-[(4-benzyl-1,2,4-triazol-3-yl)methyl]piperazine |
InChI |
InChI=1S/C14H19N5/c1-2-4-13(5-3-1)10-19-12-16-17-14(19)11-18-8-6-15-7-9-18/h1-5,12,15H,6-11H2 |
InChIキー |
FYCZNFXJILENAM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CC2=NN=CN2CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


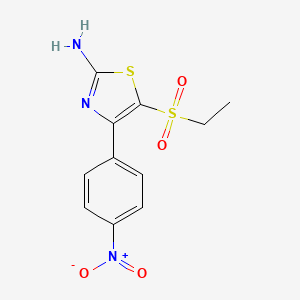
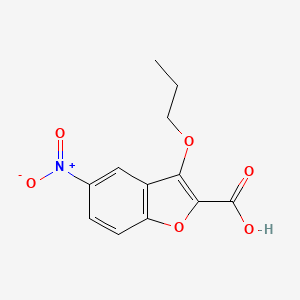
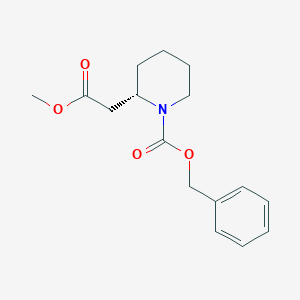
![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-ethoxy-7-methylbenzo[d]thiazole](/img/structure/B11778390.png)

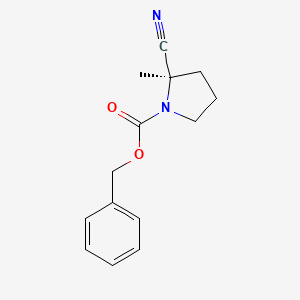
![(2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B11778401.png)
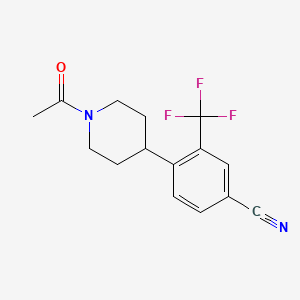

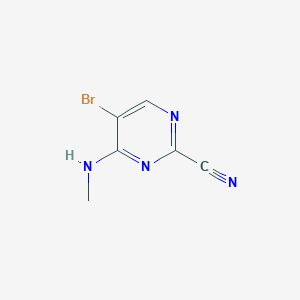
![1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11778417.png)
![2-(8-Cyclopropyl-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11778420.png)
![Furo[2,3-b]pyridin-4-ol](/img/structure/B11778429.png)
